molecular formula C12H16Cl2N2 B1437054 1-[2-(3,4-Dichlorophenyl)ethyl]piperazine CAS No. 150208-27-8

1-[2-(3,4-Dichlorophenyl)ethyl]piperazine

Cat. No. B1437054
M. Wt: 259.17 g/mol
InChI Key: OWINIGBJQWGIJU-UHFFFAOYSA-N
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Description

1-[2-(3,4-Dichlorophenyl)ethyl]piperazine is an N-substituted piperazine . It appears as a pale yellow crystalline powder .


Molecular Structure Analysis

The molecular weight of 1-[2-(3,4-Dichlorophenyl)ethyl]piperazine is 259.18 . The InChI code for this compound is 1S/C12H16Cl2N2/c13-11-2-1-10(9-12(11)14)3-6-16-7-4-15-5-8-16/h1-2,9,15H,3-8H2 .


Chemical Reactions Analysis

While the specific chemical reactions involving 1-[2-(3,4-Dichlorophenyl)ethyl]piperazine are not detailed in the retrieved information, it is known that this compound is involved in various chemical reactions during its synthesis .


Physical And Chemical Properties Analysis

1-[2-(3,4-Dichlorophenyl)ethyl]piperazine has a freezing point of 335.65K and a boiling point of 643.73K . Its density and refractive index at 25 °C are 1.2949g/cm^3 and 1.6400 .

Scientific Research Applications

Synthesis Methods:

  • The synthesis of 1-(2,3-dichlorophenyl)piperazine involves multiple steps including alkylation, acidulation, reduction of nitro group, diazotization, substitution, and hydrolysis, achieving a total yield of 48.2% (Quan, 2006). Similar synthesis methods are described in other studies, confirming the structural integrity of the compound using IR and 1H-NMR (Ning-wei, 2006).
Potential Therapeutic Applications

2. A series of compounds including 1-(2,3-dichlorophenyl)piperazine were synthesized and showed moderate antibacterial and antifungal activity, indicating potential as pharmaceutical intermediates (Roshan, 2018).

  • In the development of anticonvulsant agents, certain compounds with 1-(2,3-dichlorophenyl)piperazine structure showed promising results in preclinical tests, indicating potential use in seizure management (Rybka et al., 2017).
  • New carbodithioate derivatives containing 1-(2,3-dichlorophenyl)piperazine structure demonstrated significant in vitro antibacterial, antifungal, antitubercular, and antimalarial activities, suggesting potential in addressing a range of infectious diseases (Akhaja & Raval, 2013).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-[2-(3,4-dichlorophenyl)ethyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16Cl2N2/c13-11-2-1-10(9-12(11)14)3-6-16-7-4-15-5-8-16/h1-2,9,15H,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWINIGBJQWGIJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCC2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(3,4-Dichlorophenyl)ethyl]piperazine

CAS RN

150208-27-8
Record name 1-[2-(3,4-dichlorophenyl)ethyl]piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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